cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran
cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran
Brand Name:
Vulcanchem
CAS No.:
135105-89-4
VCID:
VC21173569
InChI:
InChI=1S/C12H12O4/c1-13-7-5-9(14-2)11-8-3-4-15-12(8)16-10(11)6-7/h3-6,8,12H,1-2H3/t8-,12+/m1/s1
SMILES:
COC1=CC2=C(C3C=COC3O2)C(=C1)OC
Molecular Formula:
C12H12O4
Molecular Weight:
220.22 g/mol
cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran
CAS No.: 135105-89-4
Cat. No.: VC21173569
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135105-89-4 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | (3aS,8bR)-6,8-dimethoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran |
| Standard InChI | InChI=1S/C12H12O4/c1-13-7-5-9(14-2)11-8-3-4-15-12(8)16-10(11)6-7/h3-6,8,12H,1-2H3/t8-,12+/m1/s1 |
| Standard InChI Key | KEFXQTPQVMBKRL-PELKAZGASA-N |
| Isomeric SMILES | COC1=CC2=C([C@H]3C=CO[C@H]3O2)C(=C1)OC |
| SMILES | COC1=CC2=C(C3C=COC3O2)C(=C1)OC |
| Canonical SMILES | COC1=CC2=C(C3C=COC3O2)C(=C1)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator